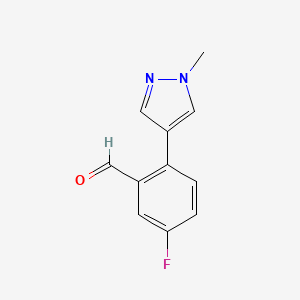
5-fluoro-2-(1-metil-1H-pirazol-4-il)benzaldehído
Descripción general
Descripción
5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an empirical formula of C10H7FN2O .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis process for 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
The metal–radical approach is a well-established synthetic way toward multi-spin systems that relies on the coordination of stable radical ligands with transition metal ions . The specific chemical reactions involving 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde are not available in the retrieved papers.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde include a molecular weight of 190.17 . Further details on its physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación
Materiales Magnéticos
El compuesto se ha utilizado en la síntesis de complejos heterospín con iones de metales de transición, que son de interés en el desarrollo de materiales magnéticos . Estos materiales tienen aplicaciones potenciales en almacenamiento de datos, sensores y computación cuántica debido a sus propiedades magnéticas únicas.
Agentes Antileishmaniales
La investigación ha demostrado que los derivados de pirazol exhiben potentes actividades antileishmaniales. El compuesto en cuestión podría servir como un farmacóforo para desarrollar nuevos tratamientos para la leishmaniasis, una enfermedad que afecta a millones de personas en todo el mundo .
Agentes Antimaláricos
De manera similar, los derivados del compuesto se han evaluado por sus actividades antimaláricas. Dado el impacto global de la malaria, el desarrollo de nuevos agentes antimaláricos es crucial, y este compuesto proporciona una estructura base prometedora para tales fármacos .
Antagonistas del Receptor de Andrógenos
En el campo de la investigación del cáncer, particularmente el cáncer de próstata, los derivados de pirazol se han investigado como antagonistas del receptor de andrógenos. Esta aplicación es significativa ya que contribuye al desarrollo de terapias contra el cáncer dirigidas .
Agentes Antioxidantes
Los derivados del compuesto también se han explorado por sus propiedades antioxidantes. Los antioxidantes son importantes para prevenir el estrés oxidativo, que puede conducir a diversas enfermedades crónicas .
Actividades Anticancerígenas
Continuando en el ámbito de la oncología, ciertos derivados se han estudiado por sus actividades anticancerígenas. La capacidad del compuesto para influir en la proliferación celular lo convierte en un candidato para la investigación del tratamiento del cáncer .
Mecanismo De Acción
Target of Action
5-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a pyrazole-bearing compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Mode of Action
The mode of action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde involves interaction with its targets, leading to changes in the biological system. A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that it likely interferes with the life cycle of the leishmania and plasmodium parasites .
Result of Action
The result of the action of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is the inhibition of the growth of Leishmania and Plasmodium parasites . This leads to a decrease in the severity of the diseases caused by these parasites, namely leishmaniasis and malaria .
Action Environment
The action environment of 5-fluoro-2-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is within the host organism infected by the Leishmania or Plasmodium parasites The efficacy and stability of the compound can be influenced by various environmental factors, including the physiological state of the host, the presence of other medications, and the specific strain of the parasite
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-fluoro-2-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-6-9(5-13-14)11-3-2-10(12)4-8(11)7-15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGGTFALLCDMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



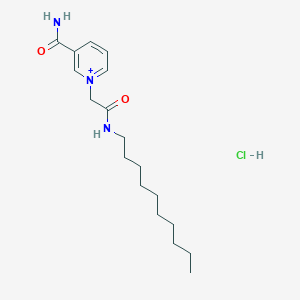

![tert-Butyl 2-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1531646.png)
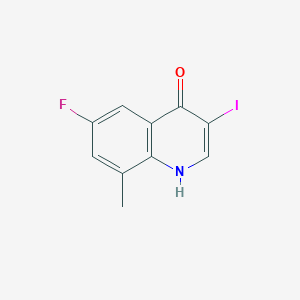

![Methyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1531653.png)
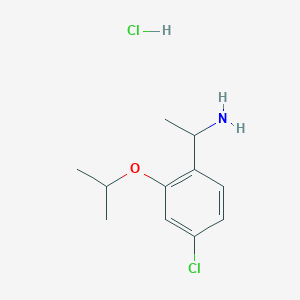
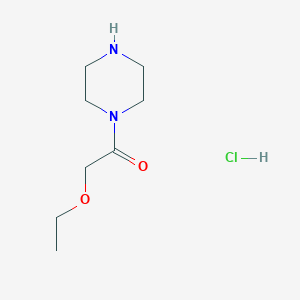
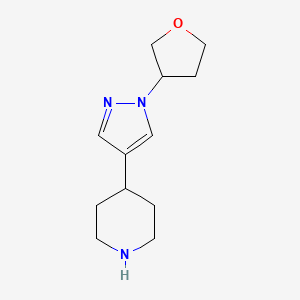
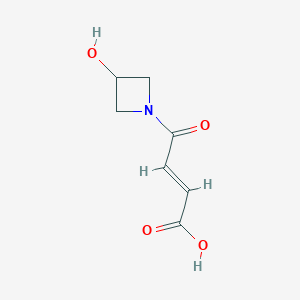
![1-({[(2,4-Difluorophenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1531659.png)

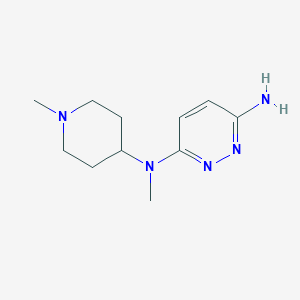
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)